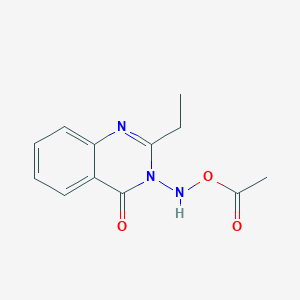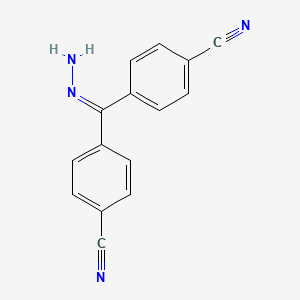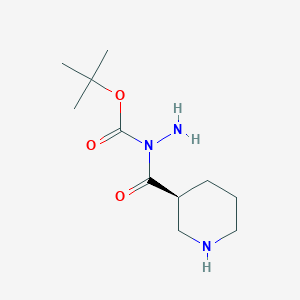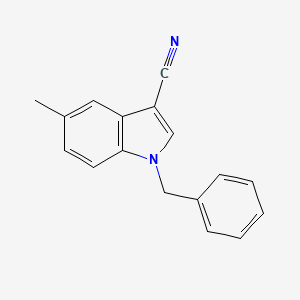
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and an indazole moiety
Métodos De Preparación
The synthesis of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with ketones or aldehydes under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the indazole and pyrrolidine moieties through a methanone linkage, often using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or indazole rings, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in cell signaling and metabolism.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can be compared with other similar compounds, such as:
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone: Lacks the methyl group on the indazole ring, which may affect its binding affinity and biological activity.
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)ethanone: Has an ethanone linkage instead of methanone, potentially altering its chemical reactivity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
(3-aminopyrrolidin-1-yl)-(1-methylindazol-3-yl)methanone |
InChI |
InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3 |
Clave InChI |
APJLYWMBXMLQBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)


![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)




![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)




